2-Bromo-6-iodopyridin-3-yl tert-butyl carbonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

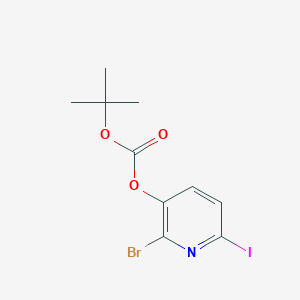

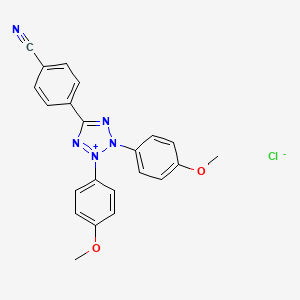

“2-Bromo-6-iodopyridin-3-yl tert-butyl carbonate” is a carbonate derivative of 2-bromo-6-iodopyridin-3-yl . It is a versatile reagent used in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals . It is a useful building block for the synthesis of complex molecules .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringCC(C)(C)OC(=O)Oc1ccc(I)nc1Br . The InChI representation is 1S/C10H11BrINO3/c1-10(2,3)16-9(14)15-6-4-5-7(12)13-8(6)11/h4-5H,1-3H3 . The molecular weight is 400.01 .

Scientific Research Applications

Activation of Carboxylic Acids

- Carboxylic acids can be activated in the presence of tert-butyl carbonates, leading to the efficient formation of esters and amides (Basel & Hassner, 2002).

Polycyclic Aromatic Hydrocarbons Synthesis

- tert-Butyl carbonates are used in the bromination of hydrocarbons, facilitating the synthesis of complex organic compounds (Yamato et al., 1997).

Synthesis of Metal-Complexing Molecular Rods

- Brominated and dibrominated bipyridines and bipyrimidines, useful for the preparation of metal-complexing molecular rods, can be synthesized using tert-butyl carbonates (Schwab et al., 2002).

Catalysis in Heck Coupling

- tert-Butyl carbonates play a role in the synthesis of palladium complexes used as catalysts in Heck coupling reactions (Ojwach et al., 2007).

Oxidative Bromination in Organic Synthesis

- In organic synthesis, tert-butyl carbonates are involved in the oxidative bromination of alkenols, aiding in the synthesis of complex organic molecules (Brücher & Hartung, 2011).

Fluorescence Brightness in Nanoparticles

- Tert-butyl carbonates are used in the synthesis of nanoparticles with enhanced brightness and emission-tuned properties (Fischer et al., 2013).

Electrochemical Reduction of CO2

- Iron complexes with tert-butyl carbonates contribute to the electrochemical reduction of CO2, showing potential in carbon capture and storage technologies (Nichols et al., 2018).

Mechanism of Action

The tert-butyl carbonate group in “2-Bromo-6-iodopyridin-3-yl tert-butyl carbonate” offers stability and protection to the pyridine ring, allowing for selective functionalization at other positions within the molecule . This compound has implications in the field of medicinal chemistry, as it can be used in the design and synthesis of new drug candidates .

Properties

IUPAC Name |

(2-bromo-6-iodopyridin-3-yl) tert-butyl carbonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrINO3/c1-10(2,3)16-9(14)15-6-4-5-7(12)13-8(6)11/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTCCNGUKLGPNQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OC1=C(N=C(C=C1)I)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrINO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670142 |

Source

|

| Record name | 2-Bromo-6-iodopyridin-3-yl tert-butyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087659-26-4 |

Source

|

| Record name | Carbonic acid, 2-bromo-6-iodo-3-pyridinyl 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1087659-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-iodopyridin-3-yl tert-butyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-amine](/img/structure/B1371599.png)

![tert-butyl N-[4-(3-dimethoxyphosphoryl-2-oxopropyl)phenyl]carbamate](/img/structure/B1371601.png)

![2-Amino-6-bromothiazolo[5,4-b]pyridine](/img/structure/B1371603.png)

![N-[(4-bromophenyl)(phenyl)methyl]ethane-1,2-diamine](/img/structure/B1371614.png)